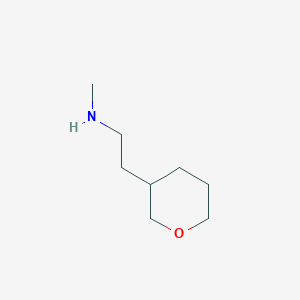

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Description

Properties

IUPAC Name |

N-methyl-2-(oxan-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-5-4-8-3-2-6-10-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHIGXCFQIFJGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of Tetrahydropyran Scaffolds: A Technical Guide to the Therapeutic Potential of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and provide unique structural motifs for targeting a range of biological entities. This technical guide delves into the therapeutic potential of a novel, yet underexplored chemical entity, N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. While direct biological data for this specific molecule is not yet publicly available, its structural features suggest significant promise. This whitepaper will, therefore, serve as a forward-looking guide for researchers, scientists, and drug development professionals. We will dissect the medicinal chemistry rationale for its potential, propose a comprehensive synthetic and screening workflow, and explore strategies for developing this core into a new class of therapeutics.

Introduction: The Strategic Value of the Tetrahydropyran Moiety

The tetrahydropyran (THP) moiety, a saturated six-membered ring containing an oxygen atom, has become an increasingly important building block in drug discovery.[1][2] Its utility stems from a unique combination of physicochemical properties that address common challenges in medicinal chemistry.

The THP ring is often employed as a bioisostere for a cyclohexane ring.[1] This substitution can lead to several advantageous modifications of a molecule's properties:

-

Improved ADME Profile: The introduction of the oxygen atom generally reduces lipophilicity compared to its carbocyclic counterpart.[1] This can lead to improved aqueous solubility, reduced metabolic clearance, and a more favorable overall absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][4]

-

Enhanced Target Interactions: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a cyclohexane ring.[1] This can lead to increased binding affinity and potency.

-

Conformational Rigidity: The THP ring has a lower conformational entropy than a more flexible linear ether, which can be advantageous in locking a molecule into a bioactive conformation.[1]

These properties have been successfully leveraged in the development of numerous approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][5]

The Therapeutic Promise of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

The structure of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine combines the beneficial THP core with a flexible N-methylethanamine side chain. This combination presents several intriguing possibilities for therapeutic intervention. The basic nitrogen atom can serve as a key pharmacophoric feature, interacting with acidic residues in a target protein or acting as a handle for further chemical modification.

Given the prevalence of the THP moiety in kinase inhibitors and other targeted therapies, a hypothetical drug discovery program for this scaffold could initially focus on oncology.[1]

A Proposed Drug Discovery and Development Workflow

The following sections outline a comprehensive, albeit hypothetical, workflow for the exploration of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine as a novel therapeutic agent.

Synthesis of the Core Scaffold and Analog Library

A robust and flexible synthetic route is paramount for any successful medicinal chemistry campaign. The synthesis of the target compound and a library of analogs can be approached through several established methods for constructing functionalized tetrahydropyrans.[6][7] A plausible retrosynthetic analysis is presented below.

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol (Intermediate 3)

-

To a solution of Tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LAH) (1.5 eq) portion-wise.

-

Causality: LAH is a powerful reducing agent capable of converting the carboxylic acid to the corresponding primary alcohol. The reaction is performed at low temperature to control the exothermic reaction.

-

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Causality: Allowing the reaction to warm to room temperature ensures the complete reduction of the starting material.

-

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Causality: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts, making them easy to filter off.

-

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude (Tetrahydro-2H-pyran-3-yl)methanol.

-

Purify the crude product by flash column chromatography on silica gel.

-

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and ensure the absence of impurities.

-

Proposed Screening Cascade for Kinase Inhibition

To investigate the potential of the synthesized compounds as kinase inhibitors, a tiered screening approach is proposed.

Caption: Proposed screening cascade for kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

-

Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).

-

In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

-

Add the diluted test compounds to the wells.

-

Causality: The assay measures the ability of the compound to compete with ATP for the kinase's active site.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add a detection reagent that measures the amount of phosphorylated substrate or the amount of remaining ATP (e.g., using luminescence or fluorescence).

-

Read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Self-Validation: Include a known inhibitor as a positive control and DMSO as a negative control to ensure the assay is performing correctly.

-

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic exploration of the SAR is crucial for optimizing the initial hits into lead compounds. The following table outlines potential modifications to the core scaffold and the rationale behind them.

| Modification Site | Proposed Modification | Rationale |

| N-Methyl Group | Removal (NH), Ethyl, Isopropyl | Explore the impact of steric bulk and hydrogen bond donation on potency and selectivity. |

| Ethanamine Linker | Propanamine, Butanamine | Vary the distance and flexibility between the THP ring and the basic nitrogen. |

| Tetrahydropyran Ring | Introduction of substituents (e.g., methyl, hydroxyl) at positions 2, 4, 5, and 6 | Probe for additional interactions with the target and modulate physicochemical properties. |

| Tetrahydropyran Oxygen | Replacement with Sulfur (Thiane) or Carbon (Cyclohexane) | Assess the importance of the oxygen as a hydrogen bond acceptor and its impact on ADME.[1] |

Conclusion and Future Directions

While N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a novel chemical entity without established biological activity, its structural components are well-represented in successful drug discovery programs. The strategic incorporation of the tetrahydropyran moiety offers a compelling starting point for the development of new therapeutics with potentially favorable ADME properties. The proposed synthetic and screening workflows provide a robust framework for initiating such an investigation. Future work should focus on the synthesis of a diverse library of analogs to explore the structure-activity landscape and identify promising lead compounds for further development. The versatility of the THP scaffold suggests that this line of inquiry could lead to the discovery of new medicines for a variety of diseases.

References

- Vertex AI Search. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. 2024 May 16.

-

Surleraux D, et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Med Chem. 2011;3(6):727-44. Available from: [Link]

-

Gedeon S, et al. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J Clin Med Rev Rep. 2023;5(1). Available from: [Link]

-

Gedeon S, et al. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. 2025 Aug 7. Available from: [Link]

-

Schneider G. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 2025 Mar 24. Available from: [Link]

-

Roush WR, et al. Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. Tetrahedron. 2010;66(33):6329-6344. Available from: [Link]

-

de Souza LS, et al. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2024;23(2). Available from: [Link]

-

Rao AVR, et al. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Org Lett. 2001;3(10):1539-41. Available from: [Link]

-

Ghorbani-Vaghei R, et al. Efficient and Eco-Friendly One-Pot Synthesis of Functionalized Furan-2-one, Pyrrol-2-one, and Tetrahydropyridine Using Lemon Juice as a Biodegradable Catalyst. ChemistryOpen. 2020;9(4):469-476. Available from: [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]

-

Wei Z, et al. Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. J Org Chem. 2004;69(15):5144-7. Available from: [Link]

-

Kim H, et al. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Mar Drugs. 2016;14(4):65. Available from: [Link]

-

Boston University. Bioisosteres of Common Functional Groups. Available from: [Link]

-

Cambridge MedChem Consulting. Bioisosteric Replacements. 2021 Jan 30. Available from: [Link]

-

Schneider G. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 2025 Mar 24. Available from: [Link]

-

Singh P, et al. Influence of Heteroaromatic Rings on ADME Properties of Drugs. ResearchGate. 2025 Aug 10. Available from: [Link]

-

Di L, Kerns EH. Drug-Like Properties: Concepts, Structure Design and Methods. Request PDF. Available from: [Link]

-

DeGoey DA, et al. The graphical representation of ADME-related molecule properties for medicinal chemists. Bioorg Med Chem Lett. 2018;28(22):3545-3554. Available from: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropyran synthesis [organic-chemistry.org]

Optimizing Bioisosteres: A Technical Guide to the Pharmacophore Analysis of Tetrahydro-2H-pyran-3-yl Amine Derivatives

Executive Summary

This technical guide provides a rigorous analysis of tetrahydro-2H-pyran-3-yl amine derivatives, a privileged scaffold in modern medicinal chemistry. This moiety serves as a critical bioisostere for piperidine and cyclohexane rings, offering modulated lipophilicity (LogP), reduced basicity, and improved metabolic stability. This guide details the structural dynamics, pharmacophore modeling protocols, and synthetic pathways necessary for deploying this scaffold in drug discovery programs, with specific applications in DPP-4 inhibition and Triple Uptake Inhibitors (TUIs).

The Bioisosteric Rationale: Why This Scaffold?

The tetrahydro-2H-pyran (THP) ring is frequently employed to optimize lead compounds containing morpholine or piperidine rings. The substitution of the nitrogen atom (in piperidine) with oxygen (in THP) fundamentally alters the physicochemical profile of the molecule.

Physicochemical Comparison

The 3-amino-THP scaffold offers a unique balance of polarity and lipophilicity. Unlike the highly basic piperidine (pKa ~10-11), the THP ether oxygen is not ionizable at physiological pH, meaning the basicity is solely determined by the exocyclic amine at position 3.

Table 1: Comparative Physicochemical Properties (General Trends)

| Property | Piperidine-3-amine Core | Tetrahydro-2H-pyran-3-amine Core | Impact on Drug Design |

| pKa (Ring Heteroatom) | ~10.8 (Basic) | Non-ionizable | Reduces lysosomal trapping; improves passive permeability. |

| H-Bonding | Donor & Acceptor | Acceptor Only (Ether O) | Removes one H-bond donor; alters solvation shell. |

| LogP (Lipophilicity) | Lower (more polar if ionized) | Higher (more lipophilic) | Increases hydrophobic interactions in S1/S2 pockets. |

| hERG Liability | High Risk (Cationic center) | Reduced Risk | Lower pKa reduces affinity for the hERG channel pore. |

| Metabolic Liability | N-Oxidation, Dealkylation | Oxidative ring opening (slower) | Generally improves metabolic stability (t1/2). |

Expert Insight: The shift from piperidine to THP is often driven by the need to mitigate "phospholipidosis" and hERG toxicity associated with amphiphilic basic amines. The THP ether oxygen acts as a weak H-bond acceptor, often engaging backbone amides in the target protein (e.g., DPP-4).

Structural & Conformational Dynamics[1]

Understanding the 3D shape of the THP ring is a prerequisite for successful pharmacophore modeling.

The Chair Conformation & Substituent Preference

The THP ring predominantly adopts a chair conformation (

-

Equatorial Preference: Bulky substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions.

-

The Anomeric Effect: If an electronegative substituent is present at C2 (adjacent to the ring oxygen), it may prefer the axial orientation due to the anomeric effect, stabilizing the

orbital with the lone pair of the ring oxygen ( -

Intramolecular H-Bonding: In 3-amino derivatives, an intramolecular hydrogen bond between the amine (donor) and the ring oxygen (acceptor) can stabilize specific conformations, potentially locking the pharmacophore in a "bioactive" shape before binding.

Chirality

The biological activity is strictly stereodependent.

-

DPP-4 Inhibitors (e.g., Omarigliptin): The (2R, 3S) configuration is often critical to orient the amine for salt-bridge formation with Glu205/206 while positioning the hydrophobic groups in the S1 pocket.

-

Triple Uptake Inhibitors: Research indicates that (3S, 6S) isomers often display superior potency due to a specific "folded" conformation required for transporter binding [1].

Pharmacophore Modeling Protocol

This section details a self-validating workflow for generating pharmacophore models for THP-3-amine derivatives.

Computational Workflow

The following diagram outlines the iterative process of model generation and validation.

Figure 1: Iterative Pharmacophore Generation Workflow. Note the feedback loop at the validation stage to ensure model robustness.

Feature Definition (The THP-3-Amine Signature)

For a typical THP-3-amine derivative binding to a target like DPP-4 or BACE1, the pharmacophore hypothesis is defined by four key features:

-

Positive Ionizable (PI): The primary or secondary amine at C3. This is the "anchor" point, typically forming a salt bridge with Asp or Glu residues (e.g., Glu205/206 in DPP-4).

-

Hydrogen Bond Acceptor (HBA): The ether oxygen of the pyran ring. This vector is often directional, accepting a proton from the protein backbone.

-

Hydrophobic Centroid (HYD): The carbon backbone of the pyran ring (C4-C5-C6) often sits against a hydrophobic wall (e.g., Tyr or Phe residues).

-

Excluded Volumes (XV): Steric boundaries defined by the receptor pocket to prevent clashes.

Validation Protocol (Self-Validating System)

To ensure the model is not a hallucination of the training set:

-

Decoy Set Generation: Generate 50 decoys for every 1 active ligand using the DUD-E (Directory of Useful Decoys) methodology. Decoys must match physicochemical properties (MW, LogP) but differ in topology.

-

ROC Analysis: Plot the Receiver Operating Characteristic curve. A valid model must achieve an Area Under Curve (AUC) > 0.7.

-

Enrichment Factor (EF): Calculate EF1% to determine early recognition capability.

Case Study: DPP-4 Inhibition (Omarigliptin Analogues)[2]

The clinical success of Omarigliptin (MK-3102) validates the THP-3-amine pharmacophore.

Binding Mode Mechanism

The binding of THP-3-amine derivatives to Dipeptidyl Peptidase-4 (DPP-4) relies on a precise lock-and-key mechanism.

-

The Anchor: The protonated amine at C3 forms a bidentate salt bridge with the carboxylate side chains of Glu205 and Glu206 .

-

The Specificity: The THP ring occupies the S2 pocket. The (2R, 3S) stereochemistry is essential to direct the C2 substituent (often a fluorophenyl group) into the hydrophobic S1 sub-pocket without steric clash [2].

Figure 2: Interaction Map of THP-3-amine derivatives within the DPP-4 Active Site. The amine-Glu interactions are the critical pharmacophoric anchor.

Synthetic Accessibility & Protocols

A pharmacophore is useless if the molecule cannot be synthesized. The introduction of the chiral amine at C3 and substituents at C2/C6 requires stereoselective methods.

Synthetic Strategy: Chiral Pool vs. Cyclization

Two primary routes exist:

-

Chiral Pool: Starting from carbohydrates (e.g., D-Mannose or D-Talose) to retain stereocenters [3].

-

Prins Cyclization: Acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. This is highly effective for generating 2,6-cis-tetrahydropyrans [4].

Protocol: Reductive Amination (General Procedure)

For converting a pyran-3-one intermediate to the target amine.

-

Reagents: Tetrahydro-2H-pyran-3-one derivative (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq).

-

Solvent: Methanol (anhydrous).

-

Procedure:

-

Dissolve ketone in MeOH under

atmosphere. -

Add Ammonium Acetate and stir for 30 min to form the imine in situ.

-

Cool to 0°C and add

portion-wise. -

Stir at RT for 12-16h.

-

Quench: Acidify with 1N HCl (to decompose borate complexes), then basify with NaOH to pH > 10.

-

Extraction: Extract with DCM. The organic layer contains the amine.[1][2][3][4]

-

-

Purification: Chiral HPLC or resolution with tartaric acid is often required if the starting material was racemic.

References

-

Vertex AI Search Result 1.1: Flexible and biomimetic analogs of triple uptake inhibitor... (2025).[5][6] Retrieved from

-

Vertex AI Search Result 1.2: Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors... (2013).[7][8] Bioorg Med Chem Lett. Retrieved from

-

Vertex AI Search Result 1.9: Synthesis and conformational analysis of pyran inter-halide analogues of D-talose. Retrieved from

-

Vertex AI Search Result 1.11: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives... Retrieved from

-

Vertex AI Search Result 1.5: The Influence of Bioisosteres in Drug Design... Retrieved from

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. drughunter.com [drughunter.com]

- 7. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-di… [ouci.dntb.gov.ua]

- 8. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Introduction

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a substituted amine of significant interest to researchers and drug development professionals. Its structure, featuring a tetrahydropyran (THP) ring linked to an N-methylated ethylamine side chain, presents a unique scaffold for the design of novel therapeutic agents. The tetrahydropyran moiety is a prevalent structural motif in numerous natural products and bioactive molecules, often conferring favorable pharmacokinetic properties. This guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of this target molecule, grounded in established chemical principles and supported by authoritative literature. We will explore two primary retrosynthetic approaches, offering detailed experimental insights and a comparative analysis to aid in laboratory-scale synthesis and process development.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine reveals two primary disconnection points, leading to two distinct synthetic strategies.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway 1 (Late-Stage N-Methylation): This strategy focuses on first constructing the 2-(tetrahydro-2H-pyran-3-yl)ethanamine core, followed by N-methylation in the final step. This approach is advantageous as it allows for the synthesis and purification of the primary amine intermediate before introducing the methyl group.

-

Pathway 2 (Convergent Synthesis via Tetrahydropyran Formation): This alternative approach involves the synthesis of a suitably functionalized acyclic precursor, followed by a cyclization reaction to form the tetrahydropyran ring. This can be a highly efficient strategy, particularly for controlling stereochemistry.

Pathway 1: Synthesis via Late-Stage N-Methylation

This pathway is a linear and robust approach that begins with the construction of the tetrahydropyran ring, followed by the elaboration of the ethylamine side chain and concluding with N-methylation.

Diagram: Pathway 1 - Synthetic Route

Caption: Overview of the late-stage N-methylation pathway.

Step 1: Synthesis of Tetrahydro-2H-pyran-3-carbaldehyde

The synthesis commences with the hydroformylation of dihydropyran. This reaction introduces a formyl group at the 3-position, a key handle for subsequent transformations.

-

Rationale: Hydroformylation is a powerful one-carbon homologation reaction. The use of a rhodium or cobalt catalyst allows for regioselective addition of a formyl group and a hydrogen atom across the double bond.

Step 2: Chain Elongation via Wittig Reaction

The aldehyde is then subjected to a Wittig reaction with nitromethane to introduce the two-carbon side chain.

-

Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds. The use of nitromethane provides a nitroalkene intermediate, which is an excellent precursor to a primary amine.

Step 3: Reduction to the Primary Amine

The nitro group is subsequently reduced to a primary amine.

-

Rationale: The reduction of a nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH₄) are common and effective methods.

Step 4: N-Methylation via Eschweiler-Clarke Reaction

The final step involves the methylation of the primary amine to the desired N-methyl secondary amine using the Eschweiler-Clarke reaction.[1][2][3]

-

Rationale: The Eschweiler-Clarke reaction is a classic and highly efficient method for the exhaustive methylation of primary and secondary amines using formaldehyde and formic acid.[1][2][3] It is a reductive amination process that avoids the over-alkylation to quaternary ammonium salts that can occur with other methylating agents.[2] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[4] A simplified version of this reaction using only formaldehyde has also been reported, which can be advantageous for substrates with acid-sensitive groups.[5]

Experimental Protocol: Eschweiler-Clarke Methylation

-

To a solution of 2-(tetrahydro-2H-pyran-3-yl)ethanamine (1.0 eq) in formic acid (excess, ~5-10 eq) is added aqueous formaldehyde (37 wt. %, excess, ~3-5 eq).

-

The reaction mixture is heated to reflux (approximately 100 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, the reaction is cooled to room temperature and the excess formic acid and formaldehyde are removed under reduced pressure.

-

The residue is dissolved in water and basified to pH > 10 with a strong base (e.g., NaOH or K₂CO₃).

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification by column chromatography on silica gel yields the pure N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine.

Pathway 2: Convergent Synthesis via Prins Cyclization

This pathway offers a more convergent approach, where the tetrahydropyran ring is formed in a key cyclization step from an acyclic precursor. The Prins cyclization is a powerful tool for the synthesis of tetrahydropyran rings.[6][7][8][9][10]

Diagram: Pathway 2 - Synthetic Route

Caption: Overview of the convergent Prins cyclization pathway.

Key Step: Prins Cyclization

The core of this strategy is the acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a substituted tetrahydropyran.[6] This reaction proceeds through an oxocarbenium ion intermediate and can be highly stereoselective.[6]

-

Rationale: The Prins cyclization is a versatile and atom-economical method for constructing the tetrahydropyran ring.[9] The choice of Lewis or Brønsted acid catalyst can influence the stereochemical outcome of the reaction.[6][7]

Subsequent Transformations

Following the cyclization, the resulting substituted tetrahydropyran would undergo a series of functional group interconversions to introduce the ethylamine side chain. This could involve, for example, conversion of a hydroxyl group to a leaving group, followed by displacement with cyanide and subsequent reduction. The final N-methylation would be carried out as described in Pathway 1.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Late-Stage N-Methylation | Pathway 2: Convergent Prins Cyclization |

| Overall Strategy | Linear | Convergent |

| Key Transformation | Eschweiler-Clarke Methylation[1][2][3] | Prins Cyclization[6][7][8] |

| Advantages | Robust and well-established reactions. Easier purification of intermediates. | Potentially shorter route. Good for stereocontrol. |

| Disadvantages | Longer linear sequence. | Optimization of the Prins cyclization can be challenging. |

| Reagent Considerations | Readily available reagents. | Requires synthesis of specific homoallylic alcohol and aldehyde precursors. |

Conclusion

Both presented pathways offer viable routes to N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, desired purity, and available starting materials. Pathway 1 represents a more traditional and perhaps more readily implemented approach for laboratory-scale synthesis. Pathway 2, while potentially more elegant and efficient, may require more significant optimization of the key Prins cyclization step. This guide provides the foundational knowledge and strategic insights necessary for the successful synthesis of this important molecule.

References

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a synthetic organic compound featuring a secondary amine linked to a tetrahydropyran ring. As a substituted cyclic amine, this molecule holds potential interest in medicinal chemistry and drug discovery programs. The amine functional group can act as a basic center, influencing the molecule's ionization state at physiological pH, while the tetrahydropyran moiety contributes to its overall polarity and steric bulk. A thorough understanding of its core physical constants and acid-base properties (pKa) is fundamental for any rational drug design and development effort. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into a viable drug product.[1][2]

This guide provides a comprehensive overview of the key physicochemical properties of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. In the absence of extensive published experimental data for this specific molecule, we will focus on the established methodologies for determining these properties, blending theoretical principles with practical experimental protocols and modern computational approaches.

Physicochemical Properties: A Predictive Overview

In modern drug discovery, in silico prediction of physicochemical properties is a critical first step to assess the potential of a new chemical entity.[2] Various computational models, ranging from quantitative structure-property relationship (QSPR) algorithms to quantum mechanics-based calculations, are employed to estimate these values before a compound is synthesized.[3][4][5][6]

Below is a table of predicted physicochemical properties for N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. These values are estimations derived from computational algorithms and serve as a valuable baseline for experimental verification.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₁₇NO | Defines the elemental composition. |

| Molecular Weight | 143.23 g/mol | Influences diffusion and permeability; a key component of Lipinski's Rule of Five.[7][8] |

| Boiling Point | ~190-210 °C | Indicates volatility and the strength of intermolecular forces. |

| Density | ~0.9 - 1.0 g/cm³ | Important for formulation and manufacturing processes. |

| Water Solubility | Moderately Soluble | Affects absorption, distribution, and formulation options (e.g., for intravenous vs. oral delivery).[9] |

| pKa (of the conjugate acid) | ~10.0 - 10.8 | Determines the degree of ionization at physiological pH, impacting solubility, permeability, and receptor binding.[1][10][11] |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | Measures lipophilicity, which is critical for membrane permeability and overall ADME profile.[12] |

Determination of Physicochemical Properties: Methodologies and Protocols

The causality behind experimental choices is rooted in the need for precision, reproducibility, and relevance to physiological conditions. The following sections detail the gold-standard methodologies for empirically determining the key properties of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine.

Experimental Determination of Physical Constants

1. Boiling Point Determination

The boiling point is a fundamental physical property that reflects the strength of intermolecular forces. For a polar molecule like this amine, hydrogen bonding and dipole-dipole interactions are significant.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology (Small-Scale Distillation):

-

Place a small volume (1-2 mL) of the purified compound in a micro-distillation apparatus.

-

Add a boiling chip to ensure smooth boiling.

-

Slowly heat the apparatus using a suitable heating mantle.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

2. Density Measurement

Density is a crucial parameter for formulation and process chemistry.

-

Principle: Density is the mass of a substance per unit volume.

-

Methodology (Vibrating Tube Densimeter): [13][14]

-

Calibrate the instrument with dry air and deionized water at a known temperature.

-

Inject a small, bubble-free sample of the liquid amine into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the tube, which is directly related to the density of the sample.

-

Record the density at a specified temperature (e.g., 20°C or 25°C). This method is highly accurate and requires only a small sample volume.

-

3. Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities.[15][16][17][18][19]

-

Principle: "Like dissolves like." The polarity of the amine, with its hydrogen-bonding capabilities and hydrocarbon structure, will dictate its solubility in various solvents. As a basic compound, its aqueous solubility will be highly pH-dependent.

-

Methodology (Equilibrium Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl) in a sealed vial.

-

Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully extract an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

The measured concentration represents the equilibrium solubility.

-

pKa Determination: The Key to Understanding Ionization

The pKa of the conjugate acid of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine dictates the ratio of its ionized (protonated) to non-ionized (neutral) form at any given pH. This is arguably the most important physicochemical parameter for predicting in vivo behavior.[1][10][20]

Potentiometric Titration Protocol

Potentiometric titration is a highly accurate and widely used method for pKa determination.[21][22]

-

Principle: A solution of the amine (a base) is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored as the titrant is added. The pKa is the pH at which the amine is 50% protonated (the half-equivalence point).

-

Step-by-Step Methodology: [23][24]

-

Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (a co-solvent like methanol may be used if solubility is low). The final concentration should be around 1-10 mM.

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.

-

Data Collection: Add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Endpoint Determination: Continue the titration well past the equivalence point (the point of fastest pH change).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-volume of the equivalence point. Alternatively, a derivative plot (ΔpH/ΔV vs. volume) can be used to accurately locate the equivalence point.

-

The Role of Physicochemical Properties in Drug Development

The physical constants and pKa value of a compound like N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine are not mere academic data points; they are critical predictors of its behavior as a potential drug.

ADME Profile and the Henderson-Hasselbalch Relationship

The Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug are profoundly influenced by its ionization state.[1][25][26] The Henderson-Hasselbalch equation provides the mathematical link between pH, pKa, and the ratio of ionized to non-ionized forms. For our basic amine:

pH = pKa + log ( [Amine] / [Amine-H⁺] )

-

Absorption: In the acidic environment of the stomach (pH 1-3), the amine will be almost completely protonated (ionized). This charged form is polar and has poor permeability across the lipid cell membranes of the gastric mucosa. In the more neutral environment of the small intestine (pH 6-7.5), a larger fraction of the amine will be in its neutral, more lipophilic form, allowing for better passive diffusion and absorption into the bloodstream.[11]

-

Distribution: Once in the blood (pH ~7.4), the amine will exist in an equilibrium of ionized and non-ionized forms. Only the non-ionized form can readily cross biological barriers like the blood-brain barrier. The pKa value is therefore a key determinant of whether a drug can reach its intended target.[25]

Lipinski's Rule of Five and "Drug-Likeness"

Lipinski's Rule of Five provides a set of simple heuristics to evaluate the "drug-likeness" of a compound for oral bioavailability.[7][8][27][28] Let's assess our molecule based on its predicted properties:

-

Molecular Weight < 500 Da: 143.23 g/mol (Pass )

-

LogP < 5: Predicted ~1.5-2.0 (Pass )

-

Hydrogen Bond Donors < 5: 1 (the N-H group) (Pass )

-

Hydrogen Bond Acceptors < 10: 2 (the Nitrogen and the Oxygen atoms) (Pass )

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine comfortably adheres to Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for development as an orally administered drug.

Conclusion

The comprehensive characterization of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine's physical constants and pKa value is an indispensable step in its evaluation as a potential drug candidate. While computational tools provide excellent initial estimates, rigorous experimental determination via methods such as potentiometric titration, densimetry, and shake-flask solubility assays is essential for generating the accurate data required for regulatory submission and advancing a compound through the development pipeline. The interplay between these properties, particularly the pKa, governs the entire pharmacokinetic profile of the molecule. A deep, mechanistic understanding of these principles allows scientists and researchers to make informed decisions, optimize lead compounds, and ultimately increase the probability of success in the complex field of drug development.

References

-

Hilal, S. H., et al. (2003). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. [Link]

-

Patsnap Synapse. (2024). What are the physicochemical properties affecting drug distribution?. Patsnap Synapse. [Link]

-

bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

-

arXiv. (2024). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Molecular Discovery. [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. BYJU'S. [Link]

-

EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. [Link]

-

ResearchGate. (n.d.). Physicochemical Properties, Formulation, and Drug Delivery: Principles and Applications | Request PDF. ResearchGate. [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Physicochemical characterization of drug nanocarriers. PMC. [Link]

-

ResearchGate. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure | Request PDF. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2021). Physical Properties in Organic Chemistry | Melting Point, Boiling Point & Solubility Explained. YouTube. [Link]

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Rowan. [Link]

-

Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics. Drug Design Org. [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. WebAssign. [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

University of Wisconsin-Madison. (n.d.). Amine Unknowns. UW-Madison Chemistry. [Link]

-

Rowan. (n.d.). pKa Prediction. Rowan. [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development?. Pion Inc. [Link]

-

ResearchGate. (n.d.). Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. ResearchGate. [Link]

-

Quora. (2015). What are the principles of predicting the properties of a compound from its chemical structure?. Quora. [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

ConnectSci. (2022). Compounds of amine-substituted cyclic amines: synthesis and structures. ConnectSci. [Link]

-

Fiveable. (n.d.). Structure and properties of amines. Organic Chemistry II Class Notes. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IJIRSS. [Link]

-

California State University, Bakersfield. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. CSUB. [Link]

-

UVaDOC Principal. (n.d.). Viscosity and density measurements of aqueous amines at high pressures: MDEA-water. University of Valladolid. [Link]

-

ResearchGate. (n.d.). Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA-water mixtures | Request PDF. ResearchGate. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

-

NIH National Center for Biotechnology Information. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

-

SciELO. (n.d.). DENSITY CALCULATIONS OF AQUEOUS AMINE SOLUTIONS USING AN EXCESS GIBBS BASED MODEL. SciELO. [Link]

-

ResearchGate. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. ResearchGate. [Link]

-

MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Pharma Knowledge. (2024). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharma Knowledge. [Link]

-

SciELO. (n.d.). density calculations of aqueous amine solutions using an excess gibbs based model. SciELO. [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]

-

ResearchGate. (n.d.). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Deconstructive diversification of cyclic amines. PMC. [Link]

-

Chemistry LibreTexts. (2024). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. optibrium.com [optibrium.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. drughunter.com [drughunter.com]

- 11. What is pKa and how is it used in drug development? [pion-inc.com]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. uvadoc.uva.es [uvadoc.uva.es]

- 14. researchgate.net [researchgate.net]

- 15. byjus.com [byjus.com]

- 16. embibe.com [embibe.com]

- 17. chemhaven.org [chemhaven.org]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. www1.udel.edu [www1.udel.edu]

- 20. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 21. mdpi.com [mdpi.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. enamine.net [enamine.net]

- 25. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 26. fiveable.me [fiveable.me]

- 27. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 28. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

Bioisosteric Evolution: Bioactivity & SAR Profiling of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine Analogs

Executive Summary: The Saturated Ether Scaffold

The transition from aromatic heterocycles to saturated bioisosteres is a pivotal strategy in modern medicinal chemistry. This guide profiles N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine , a structural analog of the anti-vertigo drug Betahistine (2-[2-(methylamino)ethyl]pyridine).[1]

By replacing the pyridine ring with a tetrahydropyran (THP) moiety, researchers can modulate physicochemical properties—specifically lowering lipophilicity (

Medicinal Chemistry: Structural Rationale & SAR

The "Ether Switch" Bioisosterism

The core rationale for evaluating this scaffold lies in the bioisosteric replacement of the aromatic ring (phenyl or pyridine) with a tetrahydropyran (THP) ring.

| Feature | Betahistine (Pyridine Core) | THP Analog (Target Scaffold) | Impact on Bioactivity |

| Electronic Nature | Loss of | ||

| Basicity (pKa) | Pyridine N (pKa ~5.[1]6) + Amine | Ether O (Neutral) + Amine (pKa ~9.[1]5) | Elimination of the heteroaromatic basic center reduces off-target binding.[1] |

| Metabolic Stability | Susceptible to N-oxidation | High oxidative stability | Prolonged half-life ( |

| Stereochemistry | Planar (Achiral ring) | Chair Conformation (Chiral at C3) | Critical: C3-substitution creates enantiomers ( |

Pharmacophore Mapping

In the context of H3R antagonism, the basic amine (N-methyl) serves as the primary anchor, interacting with the conserved Aspartate (Asp3.32) residue in the receptor pocket. The THP ring acts as a lipophilic spacer that positions the amine. Unlike the planar pyridine, the THP ring adopts a chair conformation, projecting the ethylamine tail into a distinct vector space, potentially improving selectivity against H1/H2 subtypes.

Primary Pharmacological Targets

Histamine H3 Receptor (Antagonist/Inverse Agonist)

This is the highest-probability target.[1] The scaffold mimics the "amine-spacer-core" motif of standard H3 ligands.[1]

-

Mechanism: Blockade of constitutive H3R activity enhances the release of histamine, acetylcholine, and dopamine in the prefrontal cortex.

-

Therapeutic Utility: Cognitive enhancement (ADHD, Alzheimer's), narcolepsy, and potentially obesity (via modulation of feeding behavior).

Sigma-1 Receptor ( R)

N-methyl-ethyl-amine side chains attached to lipophilic cores are classic pharmacophores for

-

Relevance:

R modulation is implicated in neuroprotection and antidepressant activity. The THP analog may act as a "chaperone" ligand.

Experimental Protocols (Self-Validating Systems)

Chemical Synthesis: Reductive Amination

To ensure high purity for biological testing, avoid direct alkylation. Use reductive amination.

-

Precursor: Start with Tetrahydro-2H-pyran-3-carbaldehyde .

-

Imine Formation: Dissolve aldehyde (1.0 eq) in dry Methanol (MeOH). Add Methylamine (2.0 M in THF, 1.5 eq) and anhydrous

to sequester water. Stir at RT for 4 hours. -

Reduction: Cool to 0°C. Add Sodium Borohydride (

, 1.5 eq) portion-wise. -

Workup: Quench with saturated

. Extract with DCM. The basic amine product will remain in the organic phase at basic pH. -

Chiral Resolution (Critical): The product is a racemate. Separate enantiomers using Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column (Mobile phase:

/MeOH + 0.1% Diethylamine).

In Vitro Binding Assay: H3 Receptor Affinity

Validation Check: Use Thioperamide (

-

Tissue Source: Rat cerebral cortex membranes or CHO cells stably expressing human hH3R.

-

Radioligand:

( -

Buffer System:

Tris-HCl, pH 7.4, -

Procedure:

-

Incubate membranes (

protein) with -

Incubate for 60 mins at 25°C.

-

Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

-

Data Analysis: Calculate

and convert to

-

Functional Assay: Binding

Distinguishes between Agonists (increase binding), Antagonists (no change/block agonist), and Inverse Agonists (decrease basal binding).[1]

-

Setup: Use hH3R-expressing membranes.

-

Incubation: Mix membranes with GDP (

) and the test compound. -

Activation: Add

( -

Readout: If the THP analog is an inverse agonist (expected for this scaffold), it will decrease

binding below basal levels.

Visualization of Workflows

SAR Decision Tree: Optimizing the THP Scaffold

This diagram illustrates the logical flow for optimizing the bioactivity of the THP-ethylamine scaffold.

Caption: Iterative SAR optimization pathway for converting the THP-amine fragment into a potent H3R antagonist.

Assay Validation Cascade

The following diagram details the sequential testing pipeline required to validate the compound's profile.

Caption: Sequential validation cascade ensuring only potent and metabolically stable candidates proceed to safety screening.

Safety & ADME Considerations

Metabolic Stability

Unlike its pyridine counterparts, the THP ring is resistant to oxidative metabolism. However, the N-methyl group is susceptible to N-demethylation via CYP2D6 or CYP3A4.[1]

-

Assay: Incubate with human liver microsomes (HLM) + NADPH. Monitor intrinsic clearance (

) via LC-MS/MS.[1] -

Target:

protein.[1]

hERG Liability

Secondary amines with lipophilic tails carry a risk of blocking the hERG potassium channel (QTc prolongation).

-

Mitigation: The THP oxygen reduces the overall LogP compared to a cyclohexyl analog, theoretically lowering hERG affinity. This must be confirmed via patch-clamp assays.

References

-

H3 Receptor Pharmacology: Berlin, M., et al. (2011). "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry.

-

Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

-

THP as a Scaffold: PharmaBlock Whitepaper. "Tetrahydropyrans in Drug Discovery: Modulation of Physicochemical Properties."

-

H3R Binding Protocols: Lovenberg, T. W., et al. (1999). "Cloning and Functional Expression of the Human Histamine H3 Receptor." Molecular Pharmacology.

-

Betahistine Mechanism: Gbahou, F., et al. (2010). "Betahistine acts as an inverse agonist at histamine H3 receptors." British Journal of Pharmacology.

Sources

Methodological & Application

Synthesis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document goes beyond a simple list of steps to explain the underlying chemical principles and rationale behind the experimental choices.

Introduction

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran (THP) motif is a privileged scaffold found in numerous biologically active compounds and natural products. The presence of a secondary amine side chain offers a key site for further functionalization, making this compound a versatile intermediate for the synthesis of diverse chemical libraries. This protocol outlines a robust and efficient two-step synthesis commencing from the commercially available 2-(tetrahydro-2H-pyran-3-yl)acetonitrile. The synthetic strategy involves the reduction of the nitrile to the corresponding primary amine, followed by a selective N-methylation via reductive amination.

Overall Synthetic Scheme

The synthesis of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is achieved through a two-step process, as illustrated below. This approach is designed for efficiency and high yield, utilizing common and well-understood chemical transformations.

Application Note: A Systematic Approach to Solvent Selection for the Dissolution of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine. The process of dissolving a compound is a critical first step in a vast array of experimental workflows, including chemical synthesis, purification, analytical characterization, and formulation development.[1][2] A poorly chosen solvent can lead to inaccurate results, low reaction yields, and challenges in downstream processing. This guide moves beyond simple trial-and-error by establishing a methodology rooted in the physicochemical properties of the target molecule and the fundamental principles of solubility. We present a theoretical framework, a detailed experimental screening protocol, and a decision-making matrix to guide solvent selection for various applications.

Analysis of Molecular Structure and Physicochemical Properties

A thorough understanding of the solute's molecular structure is the cornerstone of solvent selection. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[3] N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is a heterocyclic amine with distinct structural features that govern its solubility profile.

-

Secondary Amine Group (-NHCH₃): This is the most influential functional group. The nitrogen atom possesses a lone pair of electrons, making it an effective hydrogen bond acceptor . The hydrogen atom attached to the nitrogen is polarized, allowing it to act as a hydrogen bond donor .[4] This dual capability is critical for strong interactions with protic solvents.

-

Tetrahydropyran (THP) Ring: This saturated six-membered ring contains an ether oxygen atom. The oxygen's lone electron pairs also serve as a hydrogen bond acceptor . The carbon backbone of the ring is aliphatic and nonpolar.

-

Ethyl Linker (-CH₂CH₂-): This is a flexible, nonpolar alkyl chain connecting the amine to the THP ring.

-

Overall Polarity: The molecule exhibits an amphiphilic character. It has significant polar character due to the amine and ether functionalities, but also contains nonpolar regions in the alkyl chain and the hydrocarbon portion of the THP ring. This structure suggests that it will be most soluble in solvents that can engage in hydrogen bonding and accommodate both polar and moderately nonpolar moieties.

The diagram below illustrates the key functional groups and their potential for intermolecular interactions, which are the driving force for dissolution.[3]

Caption: Intermolecular interaction potential of the target molecule.

Guiding Principles for Solvent Selection

Solvents are broadly classified based on their polarity and their ability to form hydrogen bonds.[5] A solvent's properties are often quantified by its dielectric constant (ε) or a polarity index, where higher values indicate greater polarity.[6]

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5] They are highly effective at solvating ions and polar molecules. Given the target molecule's N-H group and two hydrogen bond acceptor sites (N and O), strong solubility in polar protic solvents is predicted. These solvents can effectively surround the molecule, forming a stable solvation shell.[7]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone possess large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[5] They are also expected to be effective solvents for our target molecule, as they can accept a hydrogen bond from the secondary amine.

-

Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and no significant dipole moment. They interact primarily through weak van der Waals forces.[8] Due to the strong polar nature of the amine group, the solubility of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is expected to be very low in these solvents. While intramolecular hydrogen bonds can sometimes be stronger in nonpolar environments, this typically does not favor dissolution unless the entire molecule is largely nonpolar.[9][10]

Experimental Protocol for Solubility Screening

A systematic, two-tiered approach is recommended to efficiently determine the optimal solvent. This involves a rapid qualitative assessment followed by a precise quantitative measurement for the most promising candidates.

Workflow for Solubility Determination

Caption: Experimental workflow for solubility screening.

Materials and Reagents

-

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine

-

Analytical Balance (± 0.1 mg)

-

2 mL glass vials with caps

-

Vortex mixer

-

Calibrated micropipettes

-

Test Solvents (High Purity/HPLC Grade):

-

Polar Protic: Deionized Water, Methanol (MeOH), Ethanol (EtOH)

-

Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone

-

Intermediate: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

-

Nonpolar: Toluene, n-Hexane

-

Protocol: Qualitative Solubility Assessment

This rapid screening provides an initial classification of solubility.

-

Accurately weigh approximately 5.0 mg of the compound into a clean 2 mL glass vial.

-

Add 1.0 mL of the selected test solvent to the vial. This creates a target concentration of 5 mg/mL.

-

Securely cap the vial and vortex vigorously for 2 minutes at room temperature.

-

Visually inspect the vial against a dark background.

-

Classify the solubility based on the following criteria:

-

Freely Soluble: The solid dissolves completely, leaving a clear, particle-free solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, or only a negligible amount does.

-

Protocol: Quantitative Solubility Determination

This protocol determines the equilibrium solubility for solvents identified as promising in the qualitative screen.

-

Add an excess amount of the compound (e.g., 20-30 mg) to a vial containing a precisely known volume (e.g., 2.0 mL) of the chosen solvent. The goal is to ensure undissolved solid remains at equilibrium.

-

Seal the vial and place it on an agitator or shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After equilibration, remove the vial and allow the excess solid to settle.

-

Carefully remove the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and draw from the top layer or pass the solution through a 0.22 µm syringe filter compatible with the solvent.

-

Prepare a precise dilution of the saturated supernatant.

-

Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

Alternatively, for a non-volatile solute, a gravimetric method can be used: accurately transfer a known volume of the filtered supernatant to a pre-weighed vial, evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven, and weigh the remaining residue.

-

Calculate the solubility in mg/mL or mol/L.

Data Interpretation and Solvent Recommendations

Based on the theoretical principles discussed, the following table summarizes the predicted solubility of N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine in a range of common laboratory solvents. Experimental results should be tabulated in a similar format for direct comparison.

| Solvent | Class | Dielectric Constant (ε) | Predicted Solubility | Primary Application |

| Water | Polar Protic | 80.1 | High | Aqueous buffers, some formulations |

| Methanol | Polar Protic | 32.7 | Very High | Reactions, chromatography, analysis |

| Ethanol | Polar Protic | 24.5 | Very High | Reactions, formulations, extractions |

| DMSO | Polar Aprotic | 46.7 | Very High | Stock solutions, challenging reactions |

| Acetonitrile | Polar Aprotic | 37.5 | High | HPLC mobile phase, reactions |

| Dichloromethane | Intermediate | 9.1 | Moderate to High | Extractions, chromatography |

| Ethyl Acetate | Intermediate | 6.0 | Moderate | Extractions, chromatography |

| Toluene | Nonpolar | 2.4 | Very Low | Apolar reactions (as suspension) |

| n-Hexane | Nonpolar | 1.9 | Insoluble | Anti-solvent, precipitation |

Application-Specific Recommendations

The "best" solvent is highly dependent on the intended application. The following decision tree provides guidance for common laboratory scenarios.

Caption: Decision matrix for application-specific solvent selection.

-

For Chemical Synthesis: Ethanol, methanol, and acetonitrile are excellent starting points due to their high solvating power and relatively low boiling points, which simplifies product isolation.

-

For Analytical Applications: For HPLC, methanol and acetonitrile are ideal mobile phase components. For NMR, deuterated chloroform (CDCl₃) or DMSO-d₆ are likely to be effective.

-

For Stock Solutions: DMSO is a superior choice for creating highly concentrated stock solutions for biological screening due to its exceptional solvating power and low volatility.

-

For Extraction: Dichloromethane or ethyl acetate would be suitable for extracting the compound from an aqueous phase, especially after basification to ensure the amine is in its free-base form.

Safety and Handling

Prior to any experimental work, researchers must consult the Safety Data Sheet (SDS) for N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine and for every solvent used. All handling operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- Vertex AI Search. (2022). Comparison of the polarity of organic solvents.

- Vertex AI Search. (n.d.). Polarity of Solvents.

- American Chemical Society. (n.d.). Solvent Effects on Hydrogen Bonds A Theoretical Study.

- National Center for Biotechnology Information. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. PMC.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- Royal Society of Chemistry. (n.d.). Hydrogen bonding properties of non-polar solvents. RSC Publishing.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- ResearchGate. (2014). How do you distinguish the polarity of organic solvent?.

- Wikipedia. (n.d.). Hydrogen bond.

- StackExchange. (2025). Can hydrogen bonding exist in nonpolar solvents under specific conditions?.

- LookChem. (n.d.). Ethanamine, N-methyl-.

- CymitQuimica. (n.d.). N-Methyl-N-tetrahydro-2H-pyran-4ylamine.

- American Chemical Society. (n.d.). Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels.

- ResearchGate. (n.d.). Selection and optimization of amine solvent blend for post-combustion CO 2 capture process.

- Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2).

- National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.

- ResearchGate. (2019).

- MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.

- SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.

- PharmacyLibrary. (2020). Chapter 17: Solutions | The Art, Science, and Technology of Pharmaceutical Compounding, 6th Edition.

- SlideShare. (n.d.). lec 1 Pharmaceutical Technology solutions.

- Sigma-Aldrich. (n.d.). N-Methyl-N-tetrahydro-2H-pyran-4-ylamine hydrochloride.

- National Center for Biotechnology Information. (n.d.).

- Contract Pharma. (n.d.). Know Your Drug: A Solution to Dissolution.

- AccessPharmacy. (n.d.). Chapter 4: Pharmaceutical Solutions, Dissolution, and Diffusion.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. pharmacylibrary.com [pharmacylibrary.com]

- 4. lookchem.com [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Handling and storage requirements for N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine reagents

[1][2][3]

Introduction

N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine (MW: 143.23 g/mol ) is a specialized secondary amine building block utilized in the synthesis of pharmaceutical candidates.[1][2][3] Structurally, it consists of a saturated tetrahydropyran (THP) ring substituted at the 3-position with an N-methyl-aminoethyl chain.[1][2][3]

This reagent combines the nucleophilicity of a secondary amine with the lipophilicity and metabolic stability often imparted by the THP ether ring.[2][3] However, its dual functionality presents specific handling challenges: the amine is prone to carbamate formation upon exposure to atmospheric

This guide provides a rigorous protocol for the receipt, storage, and experimental handling of this reagent to ensure data integrity in drug discovery workflows.[2]

Physicochemical Profile

Note: Data derived from structural analogs (e.g., CAS 98430-09-2) and calculated properties for the specific N-methyl-3-yl isomer.[1][2][3]

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | 143.23 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point (Est.) | 195°C - 205°C at 760 mmHg |

| Density (Est.) | 0.93 ± 0.05 g/cm³ |

| Solubility | Miscible in DCM, MeOH, DMSO, Ethyl Acetate; Sparingly soluble in water (pH dependent) |

| pKa (Conj.[1][2][3][4][5][6][7] Acid) | ~10.5 (Typical for secondary alkyl amines) |

| Key Hazards | Skin/Eye Irritant, Combustible, Hygroscopic, Air-sensitive |

Storage and Stability Protocols

Critical Degradation Pathways

To preserve purity, researchers must mitigate three primary degradation vectors:

-

Carbamate Formation: Secondary amines react reversibly with atmospheric

to form carbamic acid salts.[2][3] This appears as a white solid precipitate or crust around the cap.[2][3] -

Oxidation: Slow oxidation to N-oxides may occur upon prolonged exposure to air.[2][3]

-

Peroxide Formation: While saturated THP rings are more stable than acyclic ethers, they are not immune to radical oxidation at the

-carbon adjacent to the oxygen.[2][3]

Storage Hierarchy

Upon receipt, the reagent must be logged and stored according to the following strict hierarchy:

-

Primary Container: Glass vial with a Teflon-lined screw cap or crimp seal.[1][2][3] Avoid polyethylene (PE) bottles for long-term storage as amines can leach plasticizers.[1][2][3]

-

Atmosphere: Strictly Inert. Flush headspace with dry Nitrogen (

) or Argon (Ar) after every use.[3] -

Temperature: Refrigerate at 2°C to 8°C.

-

Secondary Containment: Store the vial inside a desiccator or a sealed jar containing activated desiccant (e.g.,

or Molecular Sieves) to prevent moisture absorption.

Visual Decision Tree: Storage & Handling

The following diagram outlines the decision logic for handling this reagent upon arrival and during use.

Figure 1: Decision logic for inspecting and storing amine reagents to prevent degradation.

Handling and Safety Procedures

Personal Protective Equipment (PPE)[1][3]

-

Gloves: Nitrile rubber (minimum 0.11 mm thickness).[3] Breakthrough time is generally good for amines, but change immediately upon splash.[2]

-

Eye Protection: Chemical splash goggles.[3] Secondary amines are caustic and can cause severe corneal damage.[2][3]

-

Respiratory: Handle strictly within a certified chemical fume hood.[3]

Dispensing Protocol

-

Equilibrate: Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, accelerating hydrolysis and carbamate formation.[2]

-

Inert Transfer: Use a dry syringe with a long needle to withdraw the liquid under a blanket of Nitrogen.[3] Avoid pouring, which exposes a large surface area to air.[2]

-

Seal Check: Ensure the septum or cap liner is intact.[3] PTFE (Teflon) liners are required; rubber liners may degrade and contaminate the sample.[3]

Experimental Application: Reductive Amination

A common application for N-Methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine is coupling with aldehydes to form tertiary amines.[1][2][3]

Protocol: Reductive Alkylation with Benzaldehyde

Objective: Synthesize N-benzyl-N-methyl-2-(tetrahydro-2H-pyran-3-yl)ethanamine.

Reagents:

-

Amine: 1.0 equiv (e.g., 143 mg, 1.0 mmol)

-

Benzaldehyde: 1.1 equiv[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB), 1.5 equiv

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)[1][2][3]

-

Acid Catalyst: Acetic Acid (1-2 drops, optional to accelerate iminium formation)[1][2][3]

Step-by-Step Method:

-

Setup: Flame-dry a 10 mL round-bottom flask containing a magnetic stir bar. Cool to room temperature under Argon.

-

Mixing: Add the amine (1.0 mmol) and Benzaldehyde (1.1 mmol) to DCE (5 mL). Stir for 15–30 minutes to allow pre-equilibrium (iminium ion formation).

-